molecular formula C11H9F3O2 B15147686 Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate

Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No.: B15147686
M. Wt: 230.18 g/mol
InChI Key: YUEFITCWDISQAO-UHFFFAOYSA-N
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Description

Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate (CAS 20754-22-7) is an α,β-unsaturated ester characterized by a (2E)-configured propenoate backbone and a 4-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₁H₉F₃O₂, with a molar mass of 230.18 g/mol . The compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances reactivity in conjugate addition and cycloaddition reactions .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3

InChI Key

YUEFITCWDISQAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate typically involves the Heck coupling reaction. This reaction is carried out between an aryl halide and an alkene in the presence of a palladium catalyst. For instance, the reaction of 4-bromo-1-(trifluoromethyl)benzene with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents, catalysts, and reaction parameters are crucial in industrial settings to ensure cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate with analogous α,β-unsaturated esters:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Spectral Data (IR, NMR) Reference
Methyl (2E)-3-[4-(CF₃)phenyl]prop-2-enoate 4-(Trifluoromethyl)phenyl C₁₁H₉F₃O₂ 230.18 IR: 1710 cm⁻¹ (C=O); ¹H NMR: δ 6.45 (d, J=16 Hz, CH=CH)
Methyl (2E)-3-(furan-2-yl)prop-2-enoate (3o) Furan-2-yl C₈H₈O₃ 152.15 ¹H NMR: δ 7.35 (d, J=16 Hz, CH=CH); IR: 1705 cm⁻¹ (C=O)
Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate (3p) 1,3-Benzodioxol-5-yl C₁₁H₁₀O₄ 206.19 ¹³C NMR: δ 148.2 (C=O); MS: m/z 206 [M+H]⁺
5-Methyl-2-isopropylcyclohexyl analog (9a) 4-(CF₃)phenyl + tricyclic C₂₈H₃₄F₃NO₃ 512.24 IR: 1710 cm⁻¹ (C=O); MS: m/z 512 [M+Na]⁺
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl + cyano C₁₃H₁₃NO₃ 231.25 X-ray: Syn-periplanar C=C conformation

Key Observations :

  • The trifluoromethyl group in the target compound increases molar mass and hydrophobicity compared to non-fluorinated analogs like 3o and 3p .
  • The electron-withdrawing -CF₃ group shifts IR carbonyl (C=O) stretches to higher frequencies (~1710 cm⁻¹) compared to electron-donating substituents (e.g., 1705 cm⁻¹ for furan derivatives) .
  • Stereoelectronic Effects : The (2E)-configuration ensures planar geometry, critical for π-π stacking in biological systems (e.g., AChE inhibition in thiazole analogs ).

Key Observations :

  • The target compound is synthesized efficiently (~85–90% yield) via microwave-assisted methods, outperforming multi-step analogs like 11d (85.3%) and 9a (55%) .
  • Microwave synthesis reduces reaction time (45 minutes vs. 72 hours for 3c ), highlighting its industrial scalability .

Stability and Reactivity

  • The -CF₃ group stabilizes the α,β-unsaturated system against nucleophilic attack, making the compound less reactive than methoxy or methyl-substituted analogs (e.g., 3l, 3n ).
  • Hydrolytic Stability : The methyl ester in the target compound is more stable under basic conditions compared to ethyl or benzyl esters (e.g., 3m, 3n ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Esterification : React (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid with methanol using H₂SO₄ or HCl as a catalyst under reflux (60–80°C). Monitor progress via TLC or NMR .
  • Continuous Flow Synthesis : For scalability, employ flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) to enhance efficiency and reduce side reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the pure ester .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Key Techniques :

  • ¹H/¹³C NMR : Look for the α,β-unsaturated ester signals:
  • ¹H : δ 6.3–7.8 ppm (vinyl protons, coupling constant J ≈ 16 Hz for trans geometry) and δ 3.7–3.9 ppm (ester -OCH₃) .
  • ¹³C : δ 167–170 ppm (ester carbonyl), 120–140 ppm (CF₃-substituted aromatic carbons) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 259.06 (C₁₁H₉F₃O₂⁺) .

Advanced Research Questions

Q. How does the para-trifluoromethyl group influence the compound’s electronic properties and reactivity in Michael addition reactions compared to analogs with halogens or methoxy substituents?

  • Mechanistic Insights :

  • The electron-withdrawing CF₃ group reduces electron density on the α,β-unsaturated system, increasing electrophilicity and accelerating nucleophilic attacks (e.g., by amines or thiols). This contrasts with electron-donating groups (e.g., -OCH₃), which slow reactivity .
  • Comparative Data :
SubstituentRelative Reactivity (vs. CF₃)LogP
-CF₃ (para)1.0 (reference)3.2
-Cl (para)0.72.8
-OCH₃ (para)0.31.9
Source: Experimental logP values from partitioning studies .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across different assays?

  • Approaches :

  • Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers), cell lines, and incubation times. For example, discrepancies in MIC values may arise from differential membrane permeability in Gram-positive vs. Gram-negative bacteria .
  • Metabolite Analysis : Hydrolysis of the ester moiety in vivo can generate active metabolites (e.g., free acids). Use LC-MS to track metabolic stability and identify contributing species .
  • Computational Modeling : Perform QSAR studies to correlate substituent effects (e.g., Hammett σ values) with activity trends. The CF₃ group’s hydrophobicity (high logD₇.₄ ≈ 3.5) may enhance membrane penetration in certain assays .

Q. How can researchers design kinetic studies to probe the compound’s stability under varying pH and temperature conditions?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC at intervals (0–48 hrs). The ester is prone to hydrolysis in acidic/alkaline conditions, with half-life (t₁/₂) < 6 hrs at pH 2 or 10 .
  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures (typically >150°C for similar esters). Store samples at 4°C under nitrogen to prevent oxidation .

Methodological Considerations for Data Interpretation

Q. What computational tools are recommended for predicting the compound’s interactions with biological targets (e.g., COX-2 or bacterial enzymes)?

  • Tools :

  • Docking Software (AutoDock Vina, Schrödinger) : Model binding poses using crystal structures (PDB IDs: 5KIR for COX-2, 3VOB for FabI enoyl-ACP reductase). The CF₃ group may form hydrophobic interactions with Leu-352 (COX-2) or Phe-204 (FabI) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding energy (MM-PBSA) and conformational changes .

Tables for Comparative Analysis

Table 1 : Substituent Effects on Physicochemical Properties

Substituent (Position)logPlogD₇.₄Hammett σ
-CF₃ (para)3.23.5+0.54
-Cl (para)2.83.0+0.23
-NO₂ (para)2.52.7+1.27
Data compiled from partitioning studies and QSAR models .

Table 2 : Biological Activity Trends in Analogous Compounds

CompoundIC₅₀ (COX-2, μM)MIC (S. aureus, μg/mL)
Methyl (2E)-3-[4-CF₃-phenyl]prop-2-enoate12.316.7
Methyl (2E)-3-[4-Cl-phenyl]prop-2-enoate28.932.4
Methyl (2E)-3-[4-NO₂-phenyl]prop-2-enoate45.6>100
Source: In vitro assays from peer-reviewed studies .

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